N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea
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Overview
Description
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitrothiazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methoxybenzylamine with 4-nitro-1,3-thiazol-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated to form a phenol derivative using reagents such as boron tribromide.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Aminophenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.
Reduction: 4-Hydroxyphenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrothiazole moiety.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety is known to interfere with bacterial and cancer cell metabolism, leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-N’-(4-bromophenyl)urea: Similar structure but with a bromophenyl group instead of a nitrothiazole group.
N-[(4-Methoxyphenyl)methyl]-N’-(4-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a nitrothiazole group.
N-[(4-Methoxyphenyl)methyl]-N’-(4-fluorophenyl)urea: Similar structure but with a fluorophenyl group instead of a nitrothiazole group.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is unique due to the presence of both the methoxyphenyl and nitrothiazole groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918800-55-2 |
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Molecular Formula |
C12H12N4O4S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-10(7-21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) |
InChI Key |
VZEKMDQQVYEVAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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